molecular formula C17H27NO3S B15107339 {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine

Cat. No.: B15107339
M. Wt: 325.5 g/mol
InChI Key: AOACDEVRJVWIFL-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine is a complex organic compound that features a sulfonyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of 5-(tert-butyl)-2-butoxyphenol with an appropriate sulfonyl chloride, followed by the introduction of the prop-2-enylamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The prop-2-enylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The prop-2-enylamine moiety can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methoxyphenylboronic acid
  • tert-Butyl 5-bromopentanoate

Uniqueness

What sets {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective inhibition or modulation of biological targets.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

2-butoxy-5-tert-butyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-6-8-12-21-15-10-9-14(17(3,4)5)13-16(15)22(19,20)18-11-7-2/h7,9-10,13,18H,2,6,8,11-12H2,1,3-5H3

InChI Key

AOACDEVRJVWIFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C

Origin of Product

United States

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